1-(3-Iodo-4-methoxyphenyl)ethanol
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Overview
Description
1-(3-Iodo-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11IO2. It is characterized by the presence of an iodine atom and a methoxy group attached to a benzene ring, along with an ethanol group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Iodo-4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the iodination of 4-methoxyacetophenone followed by reduction. The steps are as follows:
Iodination: 4-methoxyacetophenone is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the meta position relative to the methoxy group.
Reduction: The resulting 3-iodo-4-methoxyacetophenone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-iodo-4-methoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Further reduction can convert it to 3-iodo-4-methoxyphenylethane using strong reducing agents.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: 3-iodo-4-methoxybenzaldehyde.
Reduction: 3-iodo-4-methoxyphenylethane.
Substitution: 3-azido-4-methoxyphenylethanol.
Scientific Research Applications
1-(3-Iodo-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, especially those requiring halogenated aromatic compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(3-iodo-4-methoxyphenyl)ethanol exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodo-3-methoxyphenyl)ethanol: Similar structure but with different positions of the iodine and methoxy groups.
1-(3-Bromo-4-methoxyphenyl)ethanol: Bromine instead of iodine.
1-(3-Iodo-4-hydroxyphenyl)ethanol: Hydroxy group instead of methoxy.
Uniqueness
1-(3-Iodo-4-methoxyphenyl)ethanol is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, particularly for introducing iodine into aromatic compounds.
Properties
CAS No. |
124829-14-7 |
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Molecular Formula |
C9H11IO2 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-(3-iodo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11IO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3 |
InChI Key |
AGTKQLRXTYOJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)I)O |
Origin of Product |
United States |
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